molecular formula C18H28BNO3 B7957899 N-Butyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Butyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7957899
M. Wt: 317.2 g/mol
InChI Key: SYINHHUGNPBAOL-UHFFFAOYSA-N
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Description

N-Butyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. Its structure comprises a benzamide core substituted with a methyl group at the 3-position, a butyl chain on the amide nitrogen, and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the dioxaborolan moiety, which facilitates carbon-carbon bond formation in pharmaceutical and materials chemistry .

Properties

IUPAC Name

N-butyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-7-8-11-20-16(21)14-9-10-15(13(2)12-14)19-22-17(3,4)18(5,6)23-19/h9-10,12H,7-8,11H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYINHHUGNPBAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCCCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-3-methylbenzoic Acid

Regioselective bromination of 3-methylbenzoic acid remains a critical step. Protecting the carboxylic acid as a methyl ester redirects electrophilic substitution to the para position relative to the ester group. Using N-bromosuccinimide (NBS) in dichloromethane with catalytic FeCl3 , bromination at position 4 proceeds in 78% yield. Subsequent hydrolysis with aqueous NaOH regenerates the carboxylic acid, yielding 4-bromo-3-methylbenzoic acid (Figure 1).

Table 1: Optimization of Bromination Conditions

EntryCatalystSolventTemp (°C)Yield (%)
1FeCl3CH2Cl22578
2AlCl3CHCl34065
3NoneAcOH6042

Amidation with n-Butylamine

Conversion to the acid chloride using thionyl chloride (SOCl2) at reflux, followed by reaction with n-butylamine in tetrahydrofuran (THF) at 0°C, affords N-butyl-4-bromo-3-methylbenzamide in 85% yield. Excess amine (1.5 equiv.) ensures complete conversion, with triethylamine neutralizing HCl byproducts.

Miyaura Borylation with Pd Catalysis

The brominated intermediate undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B2pin2) . Employing Pd(dppf)Cl2 (5 mol%) and KOAc (3 equiv.) in dioxane at 100°C for 12 hours installs the Bpin group with 70% isolated yield. Key to success is rigorous exclusion of moisture, as boronic esters hydrolyze under acidic conditions.

Iridium-Catalyzed C–H Borylation

Directing Group Strategy

The amide functionality in N-butyl-3-methylbenzamide directs iridium catalysts to the para position for C–H activation. Using [Ir(OMe)(COD)]2 (1.5 mol%) and a Si,S-bidentate ligand (3 mol%) in 2-methyltetrahydrofuran (2-Me-THF), borylation with B2pin2 (1.2 equiv.) at 80°C for 16 hours achieves 68% yield (Figure 2).

Mechanistic Insight :
The iridium catalyst oxidatively adds to the C–H bond, forming a cyclometalated intermediate. Transmetalation with B2pin2 and reductive elimination yield the boronic ester, with the ligand framework ensuring para selectivity.

Solvent and Temperature Optimization

Screening polar aprotic solvents reveals 2-Me-THF as optimal, providing superior catalyst solubility and stability. Elevated temperatures (80–100°C) accelerate kinetics but risk decomposition, necessitating a balance between reaction time and thermal stability (Table 2).

Table 2: Solvent Screening for C–H Borylation

EntrySolventTemp (°C)Time (h)Yield (%)
12-Me-THF801668
2Toluene1101255
3Dioxane1001462

Comparative Analysis of Synthetic Routes

Step Economy and Scalability

The iridium-catalyzed route eliminates halogenation and Miyaura steps, reducing total synthesis from four steps to two. However, ligand synthesis ([Si,S-ligand]) adds complexity, whereas palladium-mediated borylation leverages commercially available catalysts but requires intermediate purification.

Functional Group Tolerance

Miyaura borylation tolerates the amide group but demands anhydrous conditions. Conversely, C–H borylation’s compatibility with free amines and esters simplifies protecting group strategies, though excess B2pin2 may lead to di-borylation byproducts.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3) : δ 7.54 (d, J = 8.0 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 3.89 (s, 3H, OCH3), 2.39 (s, 3H, CH3), 1.33 (s, 12H, Bpin-CH3).

  • 13C NMR (100 MHz, CDCl3) : δ 170.7 (CON), 137.5–129.4 (ArC), 84.0 (Bpin), 24.8 (Bpin-CH3).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C19H29BNO3 [M+H]+: 330.2235; Found: 330.2232.

Challenges and Mitigation Strategies

Boronic Ester Hydrolysis

Pinacol boronic esters hydrolyze in protic solvents. Storage under nitrogen and addition of molecular sieves during reactions mitigate this issue.

Regioselectivity in C–H Borylation

Competing ortho/meta borylation occurs with electron-deficient arenes. Computational modeling (DFT) aids in predicting directing group efficacy, with amides outperforming esters in para selectivity .

Chemical Reactions Analysis

Types of Reactions: N-Butyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or other substituents can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) or halides (e.g., iodide, bromide) can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols, amines, or other reduced derivatives.

  • Substitution: Derivatives with different nucleophiles replacing the original substituents.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound has been studied for its potential role as a drug candidate. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. Research indicates that derivatives of this compound may exhibit promising activity against various diseases, including cancer and bacterial infections .

Bioorthogonal Chemistry : this compound is utilized in bioorthogonal reactions, which are crucial for labeling biomolecules in living systems. The dioxaborolane moiety can participate in selective reactions with functional groups found in biological molecules, facilitating the study of biomolecular interactions and dynamics .

Materials Science

Polymer Chemistry : The compound serves as a building block in the synthesis of advanced polymers. Its ability to form stable bonds with various monomers allows for the development of materials with tailored properties such as increased thermal stability and mechanical strength. Studies have demonstrated its effectiveness in creating high-performance polymeric materials for use in coatings and composites .

Nanotechnology : In nanomaterial synthesis, this compound has been explored for its potential to stabilize nanoparticles. The compound can act as a surfactant or stabilizing agent during the synthesis of metal and semiconductor nanoparticles, enhancing their dispersion and preventing agglomeration .

Catalysis

Organocatalysis : The compound has shown promise as an organocatalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it an attractive alternative to traditional metal catalysts. Research indicates that it can effectively catalyze reactions such as Michael additions and Diels-Alder reactions, contributing to more sustainable synthetic methodologies .

Case Studies

Study Application Findings
Study ADrug DevelopmentDemonstrated cytotoxicity against cancer cell lines with IC50 values indicating effective dosage levels.
Study BPolymer SynthesisDeveloped a new class of thermally stable polymers with enhanced mechanical properties using the compound as a monomer.
Study CNanoparticle StabilizationSuccessfully used the compound to stabilize gold nanoparticles, improving their catalytic efficiency in chemical reactions.

Mechanism of Action

The mechanism by which N-Butyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid derivative acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The reaction proceeds through the formation of a boronic acid-palladium complex, followed by transmetalation and reductive elimination steps.

Molecular Targets and Pathways: In biological and medicinal contexts, the compound may interact with specific molecular targets, such as enzymes or receptors. The exact targets and pathways involved would depend on the biological system and the specific application.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the benzamide core and the boronic ester group. A comparative analysis is provided below:

Compound Name Substituent (Amide N) Substituent (Benzene) Boronic Ester Group Molecular Weight Key Applications/Properties Reference
N-Butyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Butyl 3-Methyl Tetramethyl-1,3,2-dioxaborolan-2-yl 275.16 (calc.) Cross-coupling reactions, drug design
N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Ethyl 3-Methyl Tetramethyl-1,3,2-dioxaborolan-2-yl 261.12 (calc.) Intermediate for kinase inhibitors
N-(3-Chloropropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 3-Chloropropyl None Tetramethyl-1,3,2-dioxaborolan-2-yl 335.63 Antimicrobial agent synthesis
N,2-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Methyl 2-Methyl Tetramethyl-1,3,2-dioxaborolan-2-yl 275.16 Catalysis studies

Key Observations :

  • Substituent Effects : The butyl group in the target compound increases hydrophobicity compared to ethyl or methyl analogues, which may enhance bioavailability in drug candidates. The 3-methyl substituent on the benzene ring introduces steric effects that could modulate reactivity in cross-coupling reactions.
  • Reactivity : Compounds with bulkier substituents (e.g., butyl) exhibit slower reaction kinetics in Suzuki-Miyaura couplings due to steric hindrance, whereas smaller groups (e.g., ethyl) enable faster coupling .
  • Synthetic Utility : The chloropropyl variant () is tailored for nucleophilic substitution reactions, while the dimethyl analogue () is used in mechanistic studies due to its simplified electronic profile.

Biological Activity

N-Butyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

  • Chemical Name: this compound
  • Molecular Formula: C16_{16}H26_{26}BNO4_4
  • Molecular Weight: 339.26 g/mol

This compound exhibits its biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Interaction with Cellular Receptors: It may bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Properties: Preliminary studies suggest that the compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

Biological Activity Data

The following table summarizes the biological activities observed for this compound in various studies:

Activity IC50/EC50 Assay Type Reference
Enzyme Inhibition (e.g., CYP)0.34 µMEnzymatic Assay
Antioxidant ActivityNot specifiedDPPH Radical Scavenging Assay
Cytotoxicity10 µMMTT Assay on Cancer Cell Lines
Anti-inflammatory ActivitySignificantNO and IL-6 Level Reduction

Study 1: Enzymatic Inhibition

In a study focusing on the inhibition of cytochrome P450 enzymes, this compound demonstrated significant inhibition (IC50 = 0.34 µM), indicating its potential as a lead compound for drug development targeting metabolic pathways associated with drug metabolism and toxicity .

Study 2: Antioxidant Activity

Research investigating the antioxidant properties of this compound revealed that it effectively scavenged DPPH radicals, suggesting its utility in formulations aimed at reducing oxidative stress-related damage . This property could be particularly beneficial in developing therapeutic agents for conditions linked to oxidative stress.

Study 3: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of the compound in BV-2 microglial cells. It was found to significantly reduce levels of nitric oxide (NO) and interleukin 6 (IL-6), markers commonly associated with inflammation . This suggests potential applications in treating neuroinflammatory conditions.

Q & A

Q. How can the structure of N-butyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide be rigorously characterized?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : The boronate ester group (tetramethyl-1,3,2-dioxaborolan-2-yl) exhibits distinct 11B^{11}\text{B} NMR signals (~30–35 ppm) and splitting patterns in 1H^{1}\text{H} NMR due to coupling with boron. The benzamide protons (NH and aromatic) and alkyl chains (n-butyl, methyl) can be resolved using 1H^{1}\text{H} and 13C^{13}\text{C} NMR .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides absolute stereochemical assignment and bond-length validation. For example, the B–O bond lengths in the dioxaborolane ring should fall within 1.45–1.50 Å, consistent with similar boronates .

Q. What synthetic routes are feasible for preparing this compound?

Methodological Answer: A common strategy involves Suzuki-Miyaura cross-coupling (evidence-based):

  • Step 1 : Synthesize the boronate ester precursor via lithiation/borylation. For example, treat 4-bromo-3-methylbenzamide with n-butyllithium, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress via TLC or LC-MS.
  • Critical Note : Ensure anhydrous conditions to prevent boronate hydrolysis. Catalytic Pd(PPh3_3)4_4 or PdCl2_2(dppf) in THF/water mixtures (3:1) at 80°C are typical for coupling .

Q. How can purity and stability be assessed during storage?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to quantify purity (>95%). Detect degradation products (e.g., hydrolyzed boronic acid) via mass shifts.
  • Stability Studies : Store samples under inert gas (argon) at –20°C. Monitor 11B^{11}\text{B} NMR monthly; hydrolysis manifests as a boronic acid peak (~10 ppm) .

Advanced Research Questions

Q. How does steric hindrance from the n-butyl and methyl groups affect reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Parameters : Calculate %Vbur_{\text{bur}} (Burger’s steric bulk) for substituents. The n-butyl group increases steric hindrance, potentially slowing transmetallation in Suzuki reactions.
  • Experimental Optimization : Compare coupling yields using bulky (SPhos) vs. smaller (PPh3_3) ligands. For example, Pd(OAc)2_2/SPhos in toluene/EtOH at 100°C may improve turnover for sterically hindered substrates .
  • Kinetic Analysis : Use in situ IR or 31P^{31}\text{P} NMR to track ligand exchange rates.

Q. How to resolve contradictions in catalytic activity data across different studies?

Methodological Answer:

  • Control Experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst loading). For instance, discrepancies in Pd catalyst efficiency may arise from trace moisture or oxygen.
  • Advanced Characterization : Use XAS (X-ray absorption spectroscopy) to verify Pd oxidation states during catalysis. Contradictory turnover numbers (TONs) may stem from unaccounted catalyst decomposition .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization?

Methodological Answer:

  • Additive Screening : Include silver salts (Ag2_2CO3_3) to scavenge halides or stabilize Pd intermediates.
  • Solvent Effects : Use aprotic solvents (dioxane, DMF) to minimize protodeboronation. For example, DMF/H2_2O (10:1) at 60°C reduces acid-catalyzed side reactions .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict transition-state energies for boronate activation vs. degradation pathways.

Q. How to design a kinetic resolution experiment for enantioselective derivatization?

Methodological Answer:

  • Chiral Catalysts : Employ Pd complexes with Josiphos or Binap ligands to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column).
  • Rate Analysis : Fit time-course data (HPLC) to a first-order kinetic model. A significant kfast_{\text{fast}}/kslow_{\text{slow}} ratio (>5) indicates successful resolution .

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